![molecular formula C16H13NO3 B3009646 (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 314052-15-8](/img/structure/B3009646.png)
(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one, also known as Indolinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its potential to act as an anticancer and anti-inflammatory agent.
Scientific Research Applications
1. Structural and Biological Characteristics
Recent research has highlighted the use of Schiff-base ligands derived from 3-hydroxy-4-methoxybenzaldehyde, similar in structure to (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one, in forming metal complexes with potential biological activities. Ahmed et al. (2013) investigated monomeric cobalt and cadmium complexes with Schiff-bases, revealing less resistance to microbial activities compared to free ligands (Ahmed, Yousif, & Al-jeboori, 2013).
2. Molecular Structure and Isomer Analysis
Karalı (2021) conducted a study on the molecular structure of a similar compound, focusing on its E- and Z-isomers. The research included NMR spectroscopy and X-ray single crystal diffraction analysis, confirming the structure and isomer ratios of the compound (Karalı, 2021).
3. Tyrosine Kinase Inhibitor Derivatives
Spencer et al. (2010) explored the solid-state structures of seven derivatives related to sunitinib, a multiple-receptor tyrosine kinase inhibitor. These derivatives, akin to (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one, exhibited intermolecular hydrogen bonding important for their biological activities (Spencer, Chowdhry, Hamid, Mendham, Male, Coles, & Hursthouse, 2010).
4. Chemosensory and Antibacterial Properties
Research by Purkait, Dey, & Sinhaa (2018) on a vanilinyl Schiff base, similar in structure to (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one, demonstrated its utility as a fluorescent chemosensor for metal ions and antibacterial activities. This highlights the potential of similar compounds in sensing and antibacterial applications (Purkait, Dey, & Sinhaa, 2018).
5. Synthesis and Evaluation in Medicinal Chemistry
Robinson et al. (2012) synthesized a library of compounds structurally similar to (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one. They evaluated these compounds as inducers of methuosis, a nonapoptotic cell death, highlighting their potential in cancer therapy (Robinson, Overmeyer, Young, Erhardt, & Maltese, 2012).
properties
IUPAC Name |
(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-14-8-4-5-10(15(14)18)9-12-11-6-2-3-7-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLVUJPIMLKNH-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


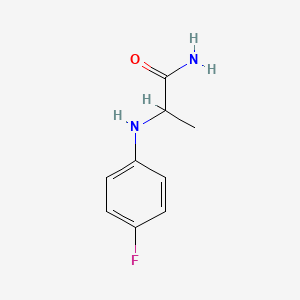

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

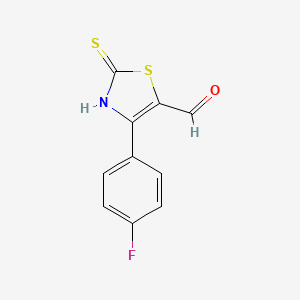
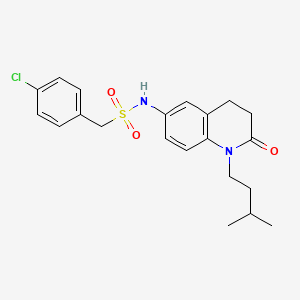
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)
![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)
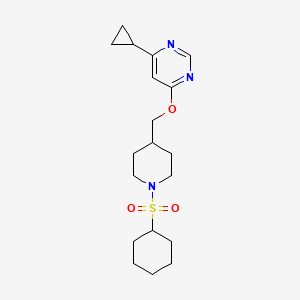
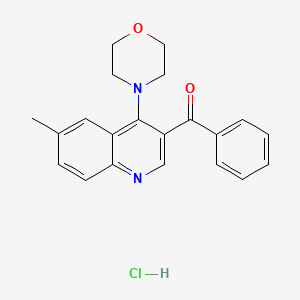
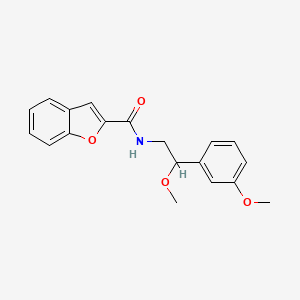
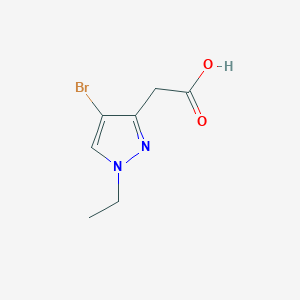
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)